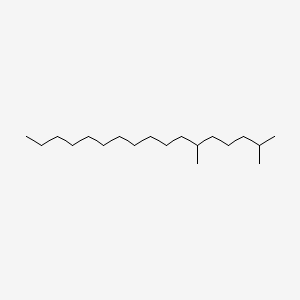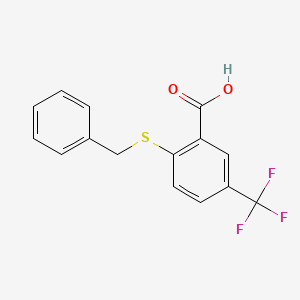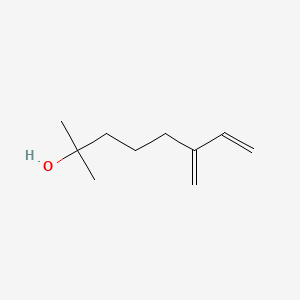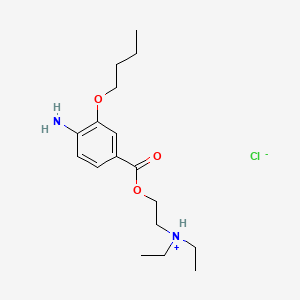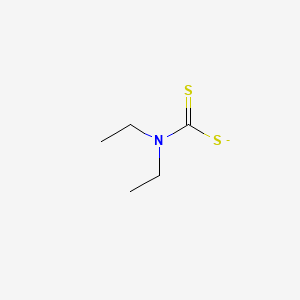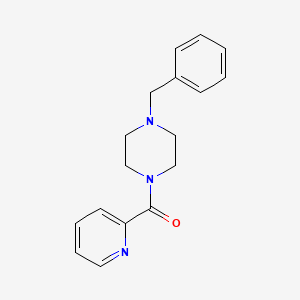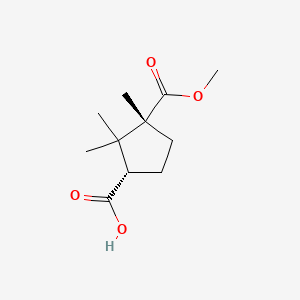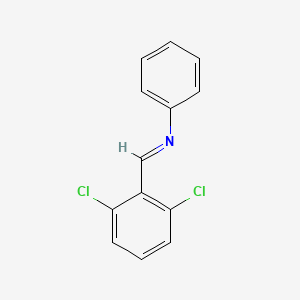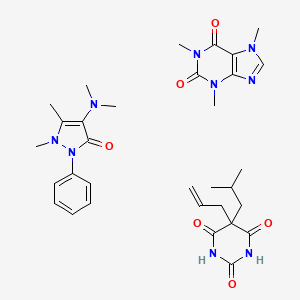
cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide is a chemical compound with the molecular formula C8H18INOS. It is known for its role as a potent muscarinic acetylcholine receptor agonist . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide involves several steps. One common method includes the reaction of 2-methyl-1,3-oxathiolane with trimethylamine, followed by the addition of iodine to form the iodide salt . The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or water to ensure the solubility of the reactants .
Chemical Reactions Analysis
cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide involves its interaction with muscarinic acetylcholine receptors. As an agonist, it binds to these receptors and mimics the action of acetylcholine, leading to the activation of downstream signaling pathways . This activation can result in various physiological effects, depending on the specific receptor subtype involved.
Comparison with Similar Compounds
cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide is unique due to its specific structure and potent agonistic activity at muscarinic acetylcholine receptors. Similar compounds include:
- cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane chloride
- cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane bromide
These compounds share similar structures but differ in the halide ion present, which can influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
trimethyl-[(2-methyl-1,3-oxathiolan-5-yl)methyl]azanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNAKQKXXMGYQT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC(CS1)C[N+](C)(C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973879 |
Source


|
| Record name | N,N,N-Trimethyl(2-methyl-1,3-oxathiolan-5-yl)methanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58326-95-7 |
Source


|
| Record name | 2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058326957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl(2-methyl-1,3-oxathiolan-5-yl)methanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1S,2S)-1-hydroxy-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-2-methoxyphenol](/img/structure/B1195811.png)
